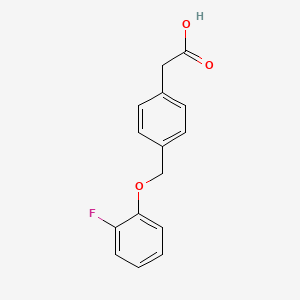![molecular formula C13H9NO3 B12051429 6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)
6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde, also known as 6-(1,3-Benzodioxol-5-yl)-2-pyridinecarboxaldehyde, is a chemical compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . This compound is characterized by the presence of a benzo[1,3]dioxole ring fused to a pyridine ring, with an aldehyde functional group at the 3-position of the pyridine ring . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde typically involves the reaction of 6-benzo[1,3]dioxole-5-boronic acid with 3-pyridinecarboxaldehyde under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 6-benzo[1,3]dioxol-5-ylpyridine-3-carboxylic acid.
Reduction: 6-benzo[1,3]dioxol-5-ylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, its structural features allow it to interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-Benzodioxol-5-yl)pyridine-2-carbaldehyde
- 6-(1,3-Benzodioxol-5-yl)nicotinaldehyde
- 6-Benzo[1,3]dioxol-5-yl-pyridine-3-carbaldehyde
Uniqueness
6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde is unique due to its specific substitution pattern on the pyridine ring and the presence of the benzo[1,3]dioxole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO3/c15-7-9-1-3-11(14-6-9)10-2-4-12-13(5-10)17-8-16-12/h1-7H,8H2 |
InChI Key |
QIECNUFNRIEWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



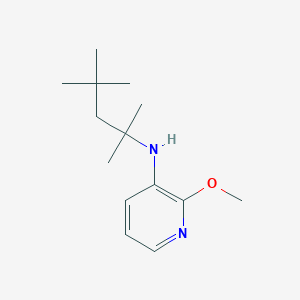
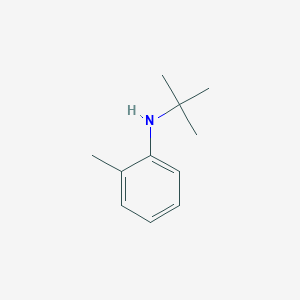
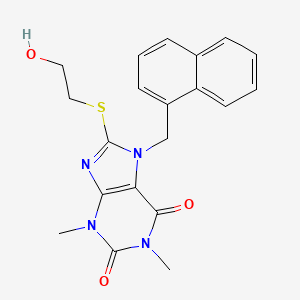


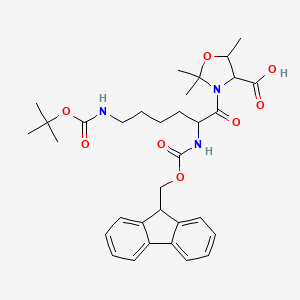

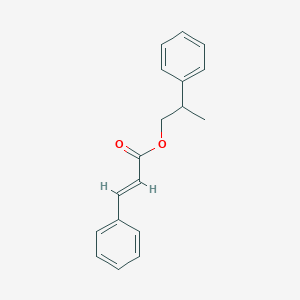

![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)
